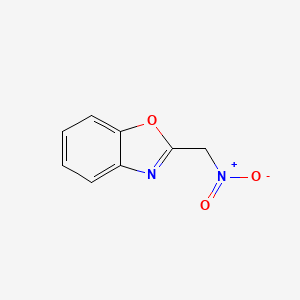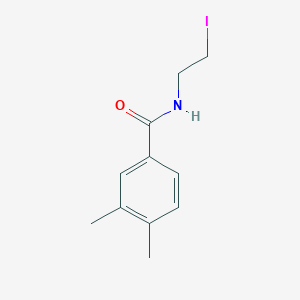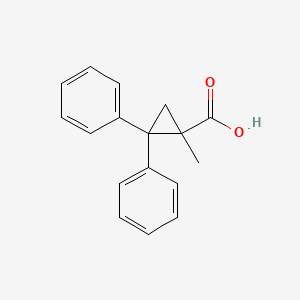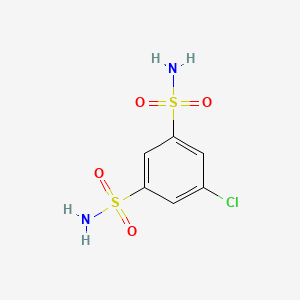
Beryllium--oxotungsten (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beryllium–oxotungsten (1/1) is a compound that combines beryllium and tungsten with an oxygen bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beryllium–oxotungsten (1/1) typically involves the reaction of beryllium oxide with tungsten oxide under controlled conditions. The reaction is carried out at high temperatures to facilitate the formation of the compound. The specific reaction conditions, such as temperature and pressure, are optimized to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of beryllium–oxotungsten (1/1) involves large-scale synthesis using similar methods as in the laboratory but with enhanced control over reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in its desired form.
化学反应分析
Types of Reactions
Beryllium–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the oxygen bridge and the unique properties of beryllium and tungsten.
Common Reagents and Conditions
Common reagents used in reactions with beryllium–oxotungsten (1/1) include acids, bases, and other oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving beryllium–oxotungsten (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxides, while reduction reactions may yield lower oxidation state compounds.
科学研究应用
Beryllium–oxotungsten (1/1) has several scientific research applications across various fields:
Chemistry: Used as a catalyst in certain chemical reactions due to its unique properties.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in medical imaging and as a component in certain medical devices.
Industry: Utilized in the development of advanced materials with specific mechanical and thermal properties.
作用机制
The mechanism of action of beryllium–oxotungsten (1/1) involves its interaction with molecular targets through the oxygen bridge. This interaction can influence various pathways, depending on the specific application. For example, in catalytic reactions, the compound may facilitate the transfer of electrons or atoms, thereby accelerating the reaction.
相似化合物的比较
Similar Compounds
Beryllium oxide: Shares the beryllium component but lacks the tungsten and oxygen bridge.
Tungsten oxide: Contains tungsten and oxygen but does not include beryllium.
Beryllium–tungsten alloys: Combinations of beryllium and tungsten without the specific oxygen bridge.
Uniqueness
Beryllium–oxotungsten (1/1) is unique due to the presence of both beryllium and tungsten connected by an oxygen bridge. This structure imparts distinct chemical and physical properties that are not observed in the individual components or their simple mixtures.
属性
CAS 编号 |
18304-19-3 |
|---|---|
分子式 |
BeOW |
分子量 |
208.85 g/mol |
InChI |
InChI=1S/Be.O.W |
InChI 键 |
KGMKAEDBBNSQBN-UHFFFAOYSA-N |
规范 SMILES |
[Be].O=[W] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)

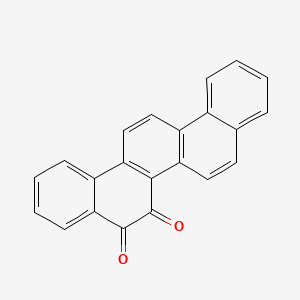

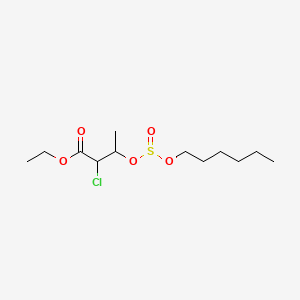
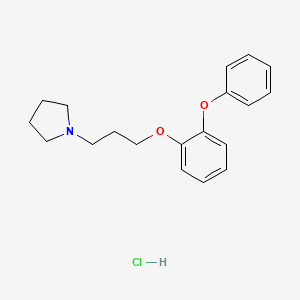
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)

